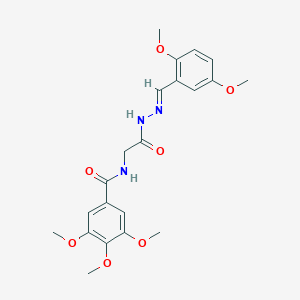

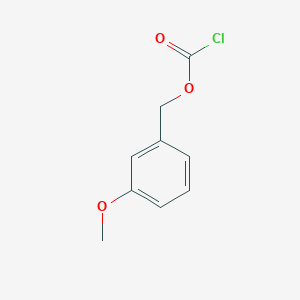

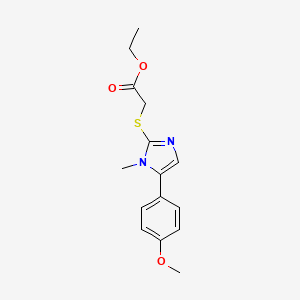

![molecular formula C20H24N4O3 B3003754 N-ethyl-1,3-dimethyl-2,4-dioxo-N-phenyl-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021059-48-2](/img/structure/B3003754.png)

N-ethyl-1,3-dimethyl-2,4-dioxo-N-phenyl-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Crystal Structure Analysis

The molecular structure of a closely related compound, N-ethyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide, has been thoroughly investigated using single crystal X-ray diffraction. This compound crystallizes in the monoclinic P21 space group, with specific unit cell parameters and two independent molecules in the asymmetric unit. The dihedral angles between the pyrimidine moiety and the phenyl ring in the two molecules are slightly different, indicating unique conformations. The crystal structure is stabilized by intermolecular hydrogen bonds, specifically C-H…O and N-H…N interactions. The energetics of these interactions within the crystal packing were quantified using the PIXEL Coulomb London Pauli (CLP) module. Additionally, the Hirshfeld fingerprint plots and molecular electrostatic potential (MEP) maps were used to represent reaction sites and analyze the interactions at a quantitative level .

Synthesis Analysis

The synthesis of related pyrimidine derivatives has been explored through the reaction of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with N-C-N dinucleophiles, such as guanidine, acetamidine, or benzamidine. These reactions yielded high amounts of esters of 4-substituted 2-amino-, 2-methyl-, or 2-phenyl-5-pyrimidinecarboxylic acids. Subsequent hydrolysis of these esters led to the corresponding carboxylic acids, which upon heating, were converted to 4-substituted 2-pyrimidinamines, 2-methylpyrimidines, or 2-phenylpyrimidines with excellent yields. Additionally, the synthesis of 4-unsubstituted derivatives was achieved in moderate yields by reacting dinucleophiles with ethyl 2,2-diformylacetate, followed by hydrolysis and decarboxylation to produce 2-pyrimidinamine and 2-phenylpyrimidine .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrimidine derivatives are characterized by the use of dinucleophiles reacting with precursor compounds. The process involves multiple steps, including hydrolysis and decarboxylation, to yield various substituted pyrimidines. The reactions are noted for their high yields and the ability to produce a range of derivatives by altering the dinucleophiles and precursor compounds used in the synthesis .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N-ethyl-1,3-dimethyl-2,4-dioxo-N-phenyl-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide are not detailed in the provided papers, the properties of similar compounds can be inferred. The crystal structure analysis provides insights into the molecular conformation and stability of the crystal lattice, which are influenced by intermolecular hydrogen bonding. The synthesis analysis indicates that the pyrimidine derivatives can be manipulated to produce a variety of functional groups, which would affect their physical properties such as solubility, melting point, and reactivity. The chemical reactions analysis suggests that these compounds are reactive towards dinucleophiles, which is a significant aspect of their chemical behavior .

Eigenschaften

IUPAC Name |

N-ethyl-1,3-dimethyl-2,4-dioxo-N-phenyl-7-propylpyrrolo[2,3-d]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O3/c1-5-12-24-16(19(26)23(6-2)14-10-8-7-9-11-14)13-15-17(24)21(3)20(27)22(4)18(15)25/h7-11,13H,5-6,12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSRWYXULMQZBDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC2=C1N(C(=O)N(C2=O)C)C)C(=O)N(CC)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

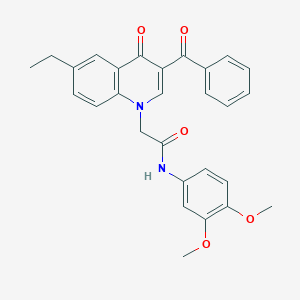

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3003677.png)

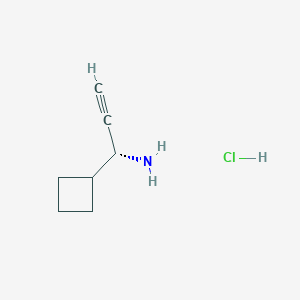

![1-[4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B3003684.png)

![(3Z)-1-benzyl-3-{[(2-methoxybenzyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B3003687.png)

![2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B3003689.png)

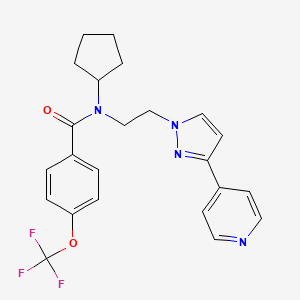

![3-((5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3003690.png)